molecular formula C30H40N6O6 B14787512 (2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid

(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid

Cat. No.: B14787512
M. Wt: 580.7 g/mol
InChI Key: RCGFMNKLEKXILD-UHFFFAOYSA-N
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Description

(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino and amido groups, as well as an indole ring. Its unique configuration allows it to participate in a variety of biochemical and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Indole Ring: This step involves the cyclization of a precursor molecule to form the indole ring, a key structural component.

    Amidation Reactions: Sequential amidation reactions are carried out to introduce the amido groups at specific positions.

    Amino Group Introduction: Amino groups are introduced through reductive amination or other suitable methods.

    Chiral Resolution: The final product is resolved into its (2S,3R) configuration using chiral chromatography or other techniques.

Industrial Production Methods

Industrial production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, often employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert amido groups to amines.

    Substitution: Nucleophilic substitution reactions can replace specific functional groups with others.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, this compound is studied for its potential role in cellular processes. Its amino and amido groups make it a candidate for interactions with proteins and enzymes, potentially influencing biochemical pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological molecules suggests it could be used in drug development for treating various diseases.

Industry

In industry, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its complex structure makes it valuable for creating specialized products with specific properties.

Mechanism of Action

The mechanism of action of (2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Amino-3-phenylpropanoic acid: A simpler amino acid with a phenyl group.

    (2S)-2-Amino-3-(1H-indol-3-yl)propanoic acid: Contains an indole ring similar to the target compound.

    (2S)-6-Aminohexanoic acid: A simpler amino acid with a longer aliphatic chain.

Uniqueness

(2S,3R)-2-[(2S)-6-Amino-2-[(2S)-2-[(2S)-2-amino-3-phenylpropanamido]-3-(1H-indol-3-YL)propanamido]hexanamido]-3-hydroxybutanoic acid is unique due to its combination of multiple functional groups and chiral centers, which confer specific chemical and biological properties not found in simpler compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C30H40N6O6

Molecular Weight

580.7 g/mol

IUPAC Name

2-[[6-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C30H40N6O6/c1-18(37)26(30(41)42)36-28(39)24(13-7-8-14-31)34-29(40)25(16-20-17-33-23-12-6-5-11-21(20)23)35-27(38)22(32)15-19-9-3-2-4-10-19/h2-6,9-12,17-18,22,24-26,33,37H,7-8,13-16,31-32H2,1H3,(H,34,40)(H,35,38)(H,36,39)(H,41,42)

InChI Key

RCGFMNKLEKXILD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)N)O

Origin of Product

United States

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